molecular formula C9H11NO3 B1519081 1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid CAS No. 1119446-11-5

1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid

Cat. No. B1519081
CAS RN: 1119446-11-5
M. Wt: 181.19 g/mol
InChI Key: QFHVANSXTMCUEL-UHFFFAOYSA-N
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Description

“1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid” is a chemical compound with the CAS Number: 1119446-11-5. It has a molecular weight of 181.19 and its IUPAC name is the same as the common name .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11NO3/c1-3-10-6(2)4-5-7(8(10)11)9(12)13/h4-5H,3H2,1-2H3,(H,12,13). This code provides a detailed description of the molecule’s structure .

Scientific Research Applications

Synthesis of Antitumor and Bactericidal Analogs

1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid: is utilized in the synthesis of analogs of Lucanthone, which are known for their antitumor and bactericidal properties. This application is significant in the development of new chemotherapeutic agents and antibiotics .

Antimicrobial Potential

Derivatives of this compound have shown promising antimicrobial potential. This suggests its use in creating compounds that could help combat microbial infections .

Biological Activity Spectrum

The compound belongs to a group of esters that exhibit a wide spectrum of biological activities, including potential therapeutic effects .

Crystal Packing and Conformation Studies

The compound’s structure allows it to adopt specific conformations, which are important in crystal packing studies. These studies can provide insights into intermolecular interactions and stability, which are crucial in drug design .

Antioxidant Potential

Some derivatives have been evaluated for their antioxidant potential and have shown good scavenging potential, which could be compared to ascorbic acid (positive control). This indicates its possible use as an antioxidant agent .

Chemical Research and Development

As a chemical entity, 1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid is available for purchase for research and development purposes, indicating its relevance in various scientific studies .

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. It’s possible that it could have various effects depending on the context in which it’s used .

Future Directions

The future directions of research and applications for this compound are not specified in the available resources. Given its complex structure, it could potentially be of interest in various areas of organic chemistry .

properties

IUPAC Name

1-ethyl-6-methyl-2-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-3-10-6(2)4-5-7(8(10)11)9(12)13/h4-5H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHVANSXTMCUEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=C(C1=O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652697
Record name 1-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1119446-11-5
Record name 1-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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